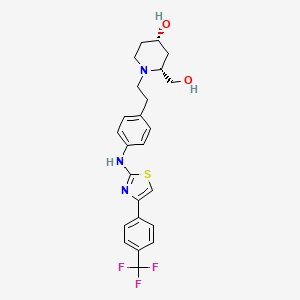

(2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol

Description

This compound is a structurally complex small molecule featuring a piperidin-4-ol core substituted with hydroxymethyl and phenethyl-thiazolylamino-trifluoromethylphenyl moieties. Its stereochemistry (2R,4S) is critical for its pharmacological activity, likely influencing receptor binding and metabolic stability.

Properties

Molecular Formula |

C24H26F3N3O2S |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

(2R,4S)-2-(hydroxymethyl)-1-[2-[4-[[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]amino]phenyl]ethyl]piperidin-4-ol |

InChI |

InChI=1S/C24H26F3N3O2S/c25-24(26,27)18-5-3-17(4-6-18)22-15-33-23(29-22)28-19-7-1-16(2-8-19)9-11-30-12-10-21(32)13-20(30)14-31/h1-8,15,20-21,31-32H,9-14H2,(H,28,29)/t20-,21+/m1/s1 |

InChI Key |

FTJQNHOHUZLHRN-RTWAWAEBSA-N |

Isomeric SMILES |

C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol likely involves multiple steps, including the formation of the piperidine ring, the introduction of the thiazole moiety, and the attachment of the trifluoromethyl group. Typical synthetic routes might include:

Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiazole Moiety: This might involve the reaction of a suitable thioamide with a haloketone.

Attachment of the Trifluoromethyl Group: This could be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group could undergo oxidation to form a carboxylic acid.

Reduction: The nitro group, if present, could be reduced to an amine.

Substitution: The trifluoromethyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with piperidine and thiazole moieties are often explored for their potential as drugs for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidin-3-ol (CAS 1383773-23-6), a structurally distinct compound. Below is a comparative analysis based on available

Structural Similarities and Differences

Pharmacological Implications

The piperidin-4-ol scaffold may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies.

4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidin-3-ol :

- The indazole-triazole system is associated with anticancer and antiviral activities (e.g., indazole derivatives in PARP inhibitors).

- Lower water solubility (0.1 mg/mL) compared to typical drug-like molecules may limit its bioavailability without formulation optimization .

Key Contrasts

- Solubility and Bioavailability : The target compound’s hydroxymethyl group could improve solubility compared to the triazole-indazole analog, though experimental data are lacking.

- Stereochemical Complexity : The (2R,4S) configuration in the target compound may confer superior target selectivity over the simpler piperidin-3-ol analog.

Research Findings and Limitations

- Gaps in Evidence : The provided materials lack direct pharmacological or biochemical data for the target compound, necessitating further investigation into its potency, selectivity, and metabolic stability.

- Structural Analogues : While the cited compound (CAS 1383773-23-6) shares a piperidine core, its divergent substituents highlight the need for comparative studies on scaffold-activity relationships.

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₃N₃O

- Molecular Weight : 357.36 g/mol

- CAS Number : Not specifically listed but can be derived from its structural formula.

The structure features a piperidine ring, a thiazole moiety, and a trifluoromethyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The following mechanisms have been proposed based on existing literature:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways related to cellular responses.

- Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral activity, particularly against RNA viruses.

Therapeutic Potential

Research indicates that this compound could have applications in treating various diseases, including:

- Cancer : Due to its ability to modulate signaling pathways associated with tumor growth.

- Infectious Diseases : Its antiviral properties may make it a candidate for further development against viral infections.

Antiviral Activity

A study published in PMC8769541 discusses the antiviral properties of non-nucleoside compounds similar to the one . These compounds demonstrated significant potency against various viral strains by inhibiting their ability to enter host cells .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines. For instance, compounds with similar thiazole and piperidine structures were tested against breast cancer cells, showing a dose-dependent decrease in viability .

Safety and Toxicity

Safety profiles are crucial for any therapeutic candidate. Toxicological evaluations suggest that while some derivatives exhibit cytotoxic effects at high concentrations, they may also possess selective toxicity towards cancer cells compared to normal cells .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.